molecular formula C19H14ClN5OS B2613902 N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 705969-01-3

N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2613902
CAS No.: 705969-01-3
M. Wt: 395.87
InChI Key: SMDQHIAPRXGYRK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the reaction of the intermediate with 2-chlorophenyl acetic acid to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the tetrazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds containing tetrazole rings are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, tetrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar therapeutic applications.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The presence of the chlorophenyl and naphthalene groups may enhance binding affinity and specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-{[1-(phenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide
  • N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]thio}acetamide

Uniqueness

N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to the combination of the tetrazole ring, naphthalene moiety, and chlorophenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS/c20-15-9-3-4-10-16(15)21-18(26)12-27-19-22-23-24-25(19)17-11-5-7-13-6-1-2-8-14(13)17/h1-11H,12H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDQHIAPRXGYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-{{1-(1-Naphthalenyl)-1H-tetrazol-5-yl}thio}acetic acid (500 mg, 1.75 mmol) and 2-chloroaniline (202 μL, 1.92 mmol) were dissolved in dry pyridine (8 mL). This solution was cooled to 0° C. and POCl3 (0.179 mL) was added dropwise. The mixture was stirred at 0° C. for 1 h, quenched with a few drops of water, and concentrated under reduced pressure. The crude product was dissolved in CH2Cl2 (100 mL) and the resulting solution was successively washed with water (2×30 ml) and brine (30 ml), dried (MgSO4), filtered and concentrated under reduced pressure. The crude product was purified by flash column chromatography (CH2Cl2:(CH3)2CO, 95:5) to afford the title compound (643 mg, 85% yield) as a solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
202 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.179 mL
Type
reactant
Reaction Step Two
Yield
85%

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